molecular formula C26H45NO6S B14791481 Ursodeoxycholic acid;UDCA

Ursodeoxycholic acid;UDCA

Cat. No.: B14791481
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-KGKMONJUSA-N
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Description

Ursodeoxycholic acid, also known as ursodiol, is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It was first characterized in the bile of the Chinese black bear and is formed by 7β-epimerization of chenodeoxycholic acid, a primary bile acid. Ursodeoxycholic acid is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity. It has been used for decades to treat liver diseases, with its first use in traditional medicine dating back more than a hundred years .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through various methods. One traditional method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding a 14% conversion . Another method involves catalytic hydrogenation using Raney nickel as the catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, achieving a 97% yield .

Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. This method achieves an 88.5% conversion rate with a 72.8% yield . Another industrial method uses a high-pressure autoclave with Raney cobalt as the catalyst, yielding a 94.1% conversion rate .

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 7-oxo-ursodeoxycholic acid and reduced back to ursodeoxycholic acid using specific enzymes .

Common Reagents and Conditions: Common reagents used in these reactions include chromium trioxide for oxidation and Raney nickel for catalytic hydrogenation. Conditions often involve moderate temperatures (40-80°C) and atmospheric or slightly elevated pressures .

Major Products: The major products formed from these reactions include 7-oxo-ursodeoxycholic acid and other hydroxylated derivatives .

Scientific Research Applications

Properties

Molecular Formula

C26H45NO6S

Molecular Weight

499.7 g/mol

IUPAC Name

2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1

InChI Key

BHTRKEVKTKCXOH-KGKMONJUSA-N

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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